1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylbutan-1-one
Description
This compound belongs to a class of triazolopyrimidine derivatives, which are characterized by a fused triazole-pyrimidine core. Its structure includes a piperazine linker substituted at the 7-position of the triazolopyrimidine moiety and a 4-ethoxyphenyl group at the 3-position. The butan-1-one terminus is further functionalized with a phenyl group, contributing to its unique physicochemical and pharmacological properties. The compound’s molecular formula is C₂₈H₂₉N₇O₂, with an average molecular mass of 495.58 g/mol and a ChemSpider ID of 920377-60-2 .
Properties
IUPAC Name |
1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N7O2/c1-3-22(19-8-6-5-7-9-19)26(34)32-16-14-31(15-17-32)24-23-25(28-18-27-24)33(30-29-23)20-10-12-21(13-11-20)35-4-2/h5-13,18,22H,3-4,14-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHCSPOMIIGHSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One general approach begins with the construction of the triazolopyrimidinyl core via cyclization reactions. This is followed by the introduction of the ethoxyphenyl group through electrophilic aromatic substitution. The piperazine moiety is then attached using nucleophilic substitution. Finally, the phenylbutanone unit is synthesized via a series of Friedel-Crafts acylation and alkylation reactions.
Industrial Production Methods
While specific industrial production methods for this exact compound may not be well-documented, the methodologies for synthesizing similar complex organic compounds generally involve large-scale batch or continuous-flow processes. These processes optimize reaction conditions (such as temperature, pressure, and solvent systems) to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylbutan-1-one undergoes a variety of chemical reactions due to its diverse functional groups:
Oxidation and Reduction: : The compound's phenyl groups can be subjected to oxidation or reduction reactions under suitable conditions, altering its electronic properties and reactivity.
Substitution: : The aromatic rings are prone to electrophilic and nucleophilic substitution reactions, allowing for modifications of the ethoxy and phenyl groups.
Hydrolysis: : The ketone moiety in the butanone segment can undergo hydrolysis reactions, potentially forming carboxylic acids or alcohols.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution agents like halogens or nucleophiles under controlled temperature and pH conditions.
Major Products
Depending on the reaction pathways, products formed from these reactions include various substituted aromatic compounds, alcohols, carboxylic acids, and other derivatives.
Scientific Research Applications
1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylbutan-1-one has promising applications across several fields:
Chemistry: : Utilized in synthetic organic chemistry for developing new compounds with potential biological activity.
Biology: : Studied for its interaction with biological macromolecules, potentially serving as a ligand or inhibitor.
Medicine: : Investigated for its pharmacological properties, potentially targeting specific enzymes or receptors.
Industry: : Its structural versatility makes it a candidate for various industrial applications, such as materials science or catalysis.
Mechanism of Action
The compound's mechanism of action is determined by its ability to interact with specific molecular targets. The triazolopyrimidine core may bind to nucleic acids or proteins, disrupting their function. The ethoxyphenyl and phenylbutanone groups contribute to its overall binding affinity and specificity, potentially affecting pathways such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural motifs with arylpiperazine- and pyrimidine-based molecules, which are common in medicinal chemistry. Below is a comparative analysis with key analogs:
Core Structural Variations
Key Observations :
- Triazolo[4,5-d]pyrimidine vs. Pyrazole/Thiophene Cores : The target compound’s triazolopyrimidine core may enhance π-π stacking interactions in biological targets compared to pyrazole (Compound 5) or thiophene (Compound 21). This could improve binding affinity in kinase or receptor applications .
- However, the trifluoromethyl group may enhance metabolic stability .
Research Findings and Implications
While direct biological data for the target compound are scarce, insights can be extrapolated from structural analogs:
- Kinase Inhibition: Triazolopyrimidines often target adenosine or cyclin-dependent kinases. The ethoxyphenyl group may mimic ATP’s adenine binding, as seen in related kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
